6-Phenylnicotinaldehyde

Overview

Description

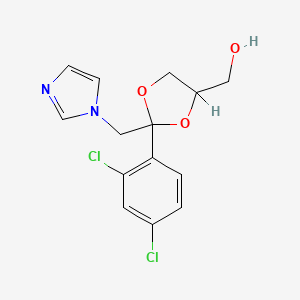

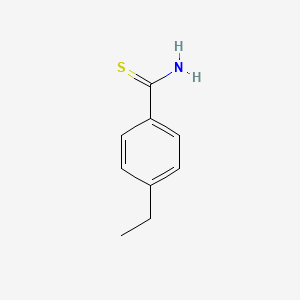

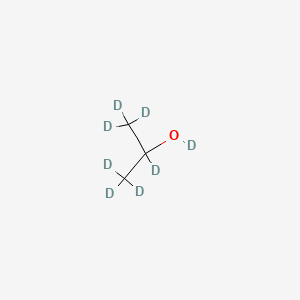

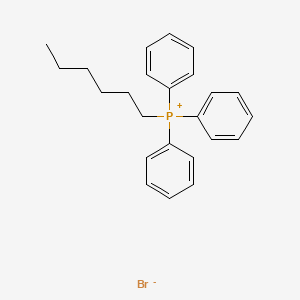

6-Phenylnicotinaldehyde is a chemical compound with the molecular formula C12H9NO . It has a molecular weight of 183.21 g/mol .

Molecular Structure Analysis

The InChI code for 6-Phenylnicotinaldehyde is 1S/C12H9NO/c14-9-10-6-7-12 (13-8-10)11-4-2-1-3-5-11/h1-9H . The Canonical SMILES string is C1=CC=C (C=C1)C2=NC=C (C=C2)C=O .

Physical And Chemical Properties Analysis

6-Phenylnicotinaldehyde has a molecular weight of 183.21 g/mol . It has a topological polar surface area of 30 Ų . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors . It has 2 rotatable bonds . The complexity of the molecule is 187 .

Scientific Research Applications

Green Synthesis Methodologies

6-Phenylnicotinaldehyde has applications in green synthesis methodologies. For instance, it's used in the synthesis of pyranopyrazoles, employing isonicotinic acid as a dual and biological organocatalyst under solvent-free conditions. This method is noted for its simplicity and efficiency (Zolfigol et al., 2013).

Microwave-Assisted Synthesis of N-heterocycles

Microwave-assisted syntheses of N-heterocycles using compounds like 6-Phenylnicotinaldehyde are significant in organic chemistry. Such methods enable efficient preparation of known and novel N-heterocycles and are a cleaner alternative to traditional synthesis methods. This approach has facilitated the formal synthesis of complex molecules like neocryptolepine (Portela-Cubillo et al., 2008).

Atmospheric Chemistry Studies

In atmospheric chemistry, derivatives of 6-Phenylnicotinaldehyde, like trans-cinnamaldehyde, are used to study atmospheric reactions. These studies include the investigation of photolysis and gas-phase reactions with radicals and O3, contributing to our understanding of atmospheric chemistry and pollution (Smith et al., 1996).

Base Promoted Homolytic Aromatic Substitution

6-Phenylnicotinaldehyde is also utilized in base promoted homolytic aromatic substitution reactions. These reactions are significant in the field of organic synthesis, allowing the creation of complex structures like 6-aroylated phenanthridines, which are important in pharmaceutical research (Leifert et al., 2013).

Applications in Bioorthogonal Chemistry

In bioorthogonal chemistry, methods have been developed for introducing aldehyde groups into recombinant proteins using a consensus sequence recognized by specific enzymes. This method, which can utilize derivatives of 6-Phenylnicotinaldehyde, is important for protein labeling applications (Carrico et al., 2007).

PhenX Toolkit in Genomic Studies

The PhenX Toolkit, which includes measures for phenotypes and exposures, benefits from the knowledge gained from the study of compounds like 6-Phenylnicotinaldehyde. It facilitates data harmonization and comparison across genomic studies (Hamilton et al., 2011).

Plant-Insect Interaction Studies

6-Phenylnicotinaldehyde and its derivatives play a role in plant biology research, particularly in studying plant-insect interactions. Green leafy volatiles, which include six-carbon aldehydes, are important in understanding how plants respond to herbivory and mechanical damage (Engelberth et al., 2004).

Safety and Hazards

properties

IUPAC Name |

6-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDMDOSKSDLXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377501 | |

| Record name | 6-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylnicotinaldehyde | |

CAS RN |

63056-20-2 | |

| Record name | 6-phenylnicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)